Pyriclor Pyriclor
Brand Name: Vulcanchem
CAS No.: 1970-40-7
VCID: VC21204249
InChI: InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10)
SMILES: C1=C(C(=O)C(=C(N1)Cl)Cl)Cl
Molecular Formula: C5H2Cl3NO
Molecular Weight: 198.43 g/mol

Pyriclor

CAS No.: 1970-40-7

Cat. No.: VC21204249

Molecular Formula: C5H2Cl3NO

Molecular Weight: 198.43 g/mol

* For research use only. Not for human or veterinary use.

Pyriclor - 1970-40-7

Specification

CAS No. 1970-40-7
Molecular Formula C5H2Cl3NO
Molecular Weight 198.43 g/mol
IUPAC Name 2,3,5-trichloro-1H-pyridin-4-one
Standard InChI InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10)
Standard InChI Key XTVIFVALDYTCLL-UHFFFAOYSA-N
SMILES C1=C(C(=O)C(=C(N1)Cl)Cl)Cl
Canonical SMILES C1=C(C(=O)C(=C(N1)Cl)Cl)Cl

Introduction

Chemical Structure and Properties

Pyriclor exhibits specific chemical and physical properties that contribute to its effectiveness as a herbicide. The compound's structure consists of a pyridine ring with three chlorine atoms at positions 2, 3, and 5, and a hydroxyl group at position 4.

Chemical Identity

Pyriclor has several chemical identifiers and alternative names that are used in scientific literature and regulatory documentation.

ParameterValue
Common NamePyriclor
Chemical Name2,3,5-trichloro-4-pyridinol
IUPAC Name2,3,5-trichloro-1H-pyridin-4-one
CAS Registry Number1970-40-7
Molecular FormulaC₅H₂Cl₃NO
Molecular Weight198.43 g/mol
PubChem Compound ID16076
InChI KeyXTVIFVALDYTCLL-UHFFFAOYSA-N
SMILESC1=C(C(=O)C(=C(N1)Cl)Cl)Cl

Table 1: Chemical Identity of Pyriclor

Physical and Chemical Properties

The physical and chemical properties of Pyriclor determine its behavior in environmental and biological systems.

PropertyValue
Physical StateSolid
Melting Point216°C
Boiling Point347.1±37.0°C (Predicted)
Density1.5790 g/cm³ (estimated)
Refractive Index1.5470 (estimated)
Water Solubility569.7 mg/L (25°C)
pKa4.31±0.28 (Predicted)
Storage TemperatureUnder inert gas (nitrogen or argon) at 2-8°C

Table 2: Physical and Chemical Properties of Pyriclor

Mode of Action

Pyriclor exhibits a specific mechanism of action that contributes to its effectiveness as a herbicide. Understanding this mechanism provides insight into its biological activity and potential applications.

Photosynthesis Inhibition

Pyriclor is noted for inhibiting photosynthesis, a critical process in plant growth and development. This mode of action leads to the disruption of chloroplast ultrastructure, causing progressive damage to plant cells. Studies have shown that treatment with Pyriclor results in the swelling and disorganization of chloroplast membranes, ultimately leading to plant death .

Carotenoid Synthesis Inhibition

Research has demonstrated that Pyriclor inhibits normal carotenogenesis in plants . When plants are treated with Pyriclor, carotenoid precursors accumulate, specifically phytoene, phytofluene, and zeta-carotene . This inhibition of carotenoid synthesis leads to the photodestruction of chlorophyll when plants are exposed to high light intensities, resulting in chloroplast disruption and eventual plant death .

Mitochondrial Effects

Pyriclor's mechanism of toxicity also involves mitochondrial oxidation inhibition, which cannot be reversed by certain uncoupling agents. This effect on cellular respiration further contributes to its herbicidal activity.

Research Findings

Scientific investigations into Pyriclor have revealed significant findings regarding its effects on plant cellular structures and physiological processes.

Effects on Plant Ultrastructure

A seminal study published in the Cambridge University Press journal Weed Science examined the ultrastructural changes in tobacco chloroplasts induced by Pyriclor . The research demonstrated that treatment of tobacco (Nicotiana tabacum L., var. NC-402) with Pyriclor led to progressive disruption of chloroplast ultrastructure .

The observed changes followed a specific progression:

  • Initial changes:

    • Inception of a spherical form

    • Swelling of the fret system

    • Commencement of starch loss

  • Advanced changes:

    • Complete disappearance of starch

    • Further swelling and disorganization of the fret membrane system

    • Swelling and disruption of granal disc membranes

    • Rupture of the chloroplast envelope

Notably, these changes induced by Pyriclor on chloroplast ultrastructure in tobacco are analogous to those caused by atrazine on kidney bean (Phaseolus vulgaris L.) and barnyardgrass (Echinochloa crusgalli L. Beauv.) .

Comparison with Other Herbicides

Pyriclor possesses distinctive characteristics when compared to other herbicides, particularly in terms of its structure and mode of action.

Structural Comparisons

Pyriclor stands out due to its high level of chlorination and its specific mode of action related to photosynthesis inhibition. The presence of three chlorine atoms attached to the pyridine ring significantly influences its biological activity and chemical properties.

Functional Comparisons

The ultrastructural changes induced by Pyriclor in tobacco chloroplasts are analogous to those caused by atrazine, a widely used herbicide, on kidney bean and barnyardgrass . This similarity in effects suggests a comparable mechanism of action, despite structural differences between the compounds.

Applications and Uses

Pyriclor's primary application is as a herbicide in agricultural settings. Its ability to inhibit photosynthesis and disrupt chloroplast structure makes it effective against various undesirable plant species.

Regulatory Status

Pyriclor is registered with various regulatory bodies and databases, reflecting its status as a recognized chemical compound with agricultural applications.

Regulatory Body/DatabaseIdentifier
EPA Pesticide Chemical Code482800
EPA DSSToxDTXSID7042354
FDA Global Substance Registration System68ACR3FCDY
PubChemCID 16076

Table 3: Regulatory Identifiers for Pyriclor

The compound's regulatory status requires consideration of its potential environmental impacts and safety profile. As with many chlorinated compounds, appropriate handling and application practices are essential to minimize environmental and health risks.

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